Cas no 1344934-61-7 ((2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid)
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid
- D-Alanine, N-[(5-bromo-2-pyridinyl)carbonyl]-
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- MDL: MFCD17259149
- Inchi: 1S/C9H9BrN2O3/c1-5(9(14)15)12-8(13)7-3-2-6(10)4-11-7/h2-5H,1H3,(H,12,13)(H,14,15)/t5-/m1/s1
- InChI Key: BJOMPCIXUQNNBH-RXMQYKEDSA-N
- SMILES: C(O)(=O)[C@@H](C)NC(C1=NC=C(Br)C=C1)=O
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B134450-5mg |
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid |
1344934-61-7 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B134450-10mg |
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid |
1344934-61-7 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B134450-50mg |
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid |
1344934-61-7 | 50mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-214114-0.05g |
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid |
1344934-61-7 | 95% | 0.05g |
$229.0 | 2023-09-16 | |
| Enamine | EN300-214114-0.1g |
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid |
1344934-61-7 | 95% | 0.1g |
$342.0 | 2023-09-16 | |
| Enamine | EN300-214114-0.25g |
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid |
1344934-61-7 | 95% | 0.25g |
$487.0 | 2023-09-16 | |
| Enamine | EN300-214114-0.5g |
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid |
1344934-61-7 | 95% | 0.5g |
$768.0 | 2023-09-16 | |
| Enamine | EN300-214114-1.0g |
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid |
1344934-61-7 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-214114-2.5g |
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid |
1344934-61-7 | 95% | 2.5g |
$1931.0 | 2023-09-16 | |
| Enamine | EN300-214114-5.0g |
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid |
1344934-61-7 | 95% | 5.0g |
$2858.0 | 2023-02-22 |
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid Suppliers
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid
Professional Introduction to (2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic Acid (CAS No. 1344934-61-7)
(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid, identified by its CAS number 1344934-61-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their potential applications in drug discovery and development, particularly in the design of novel therapeutic agents targeting various biological pathways.
The molecular structure of (2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid features a chiral center at the proline-like moiety, which is crucial for its biological activity. The presence of a brominated pyridine ring and an amide functional group enhances its interactions with biological targets, making it a valuable scaffold for medicinal chemists. The compound's unique structural features have positioned it as a candidate for further investigation in the development of small-molecule inhibitors and modulators.
In recent years, there has been a growing interest in exploring the pharmacological properties of halogenated pyridine derivatives due to their enhanced binding affinity and metabolic stability. Studies have demonstrated that compounds containing bromine atoms can exhibit improved pharmacokinetic profiles, which is a critical factor in drug development. The amide group in (2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid not only contributes to its solubility but also serves as a key interaction point with biological targets, such as enzymes and receptors.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Research has shown that halogenated pyridines can modulate neurotransmitter systems, which are often implicated in conditions such as Alzheimer's disease, Parkinson's disease, and depression. The chiral nature of (2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid allows for the development of enantiomerically pure compounds, which can exhibit higher selectivity and fewer side effects compared to racemic mixtures.
The synthesis of (2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid involves multi-step organic reactions, including condensation, bromination, and stereoselective modifications. Advanced synthetic techniques have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. The use of chiral auxiliaries or catalysts has been crucial in achieving the desired stereochemical outcome, making this compound a testament to the progress in synthetic organic chemistry.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like (2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid. Molecular modeling and virtual screening techniques have enabled researchers to predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments. This integration of computational methods with traditional synthetic approaches has significantly reduced the time and cost associated with drug discovery.
The potential therapeutic applications of this compound extend beyond neurological disorders. Preliminary studies have suggested that it may also have anti-inflammatory and anticancer properties. The ability of halogenated pyridines to interact with various biological targets makes them versatile candidates for multiple therapeutic areas. Further research is needed to fully elucidate their mechanisms of action and to explore their potential in clinical settings.
In conclusion, (2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid (CAS No. 1344934-61-7) represents a promising candidate for drug development due to its unique structural features and potential biological activities. Its synthesis showcases the latest advancements in organic chemistry, while its applications highlight its importance in addressing various health challenges. As research continues to uncover new therapeutic possibilities, this compound is poised to play a significant role in the future of medicine.
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